

Interpreting the Mass Spectrum of 2-Bromo-5-methoxypyridine: A Comparative Guide

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Compound of Interest

Compound Name: **2-Bromo-5-methoxypyridine**

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For researchers, scientists, and drug development professionals, mass spectrometry is an indispensable tool for molecular characterization. Understanding the fragmentation patterns of a molecule is key to its identification and structural elucidation. This guide provides a detailed interpretation of the mass spectrum of **2-Bromo-5-methoxypyridine**, comparing its fragmentation behavior with the related compound, 2-methoxypyridine, to provide a clearer understanding of the influence of the bromo substituent.

Mass Spectral Data Summary

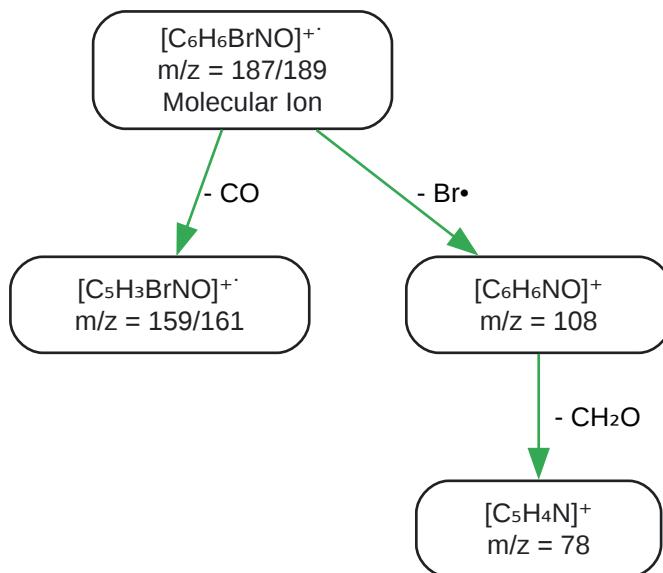
The electron ionization (EI) mass spectrum of **2-Bromo-5-methoxypyridine** is characterized by a distinct molecular ion peak and several key fragment ions. The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion and bromine-containing fragments. The following table summarizes the quantitative data obtained from the mass spectrum of **2-Bromo-5-methoxypyridine** and compares it with 2-methoxypyridine.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Molecular Ion (m/z)	Key Fragment Ions (m/z)
2-Bromo-5-methoxypyridine	C ₆ H ₆ BrNO	188.02	187/189	159/161, 108, 78
2-Methoxypyridine	C ₆ H ₇ NO	109.13	109	108, 79, 52, 39

Predicted Fragmentation Pathway of 2-Bromo-5-methoxypyridine

The fragmentation of **2-Bromo-5-methoxypyridine** is primarily dictated by the pyridine ring, the bromo substituent, and the methoxy group. The proposed fragmentation pathway is initiated by the ionization of the molecule to form the molecular ion.

Predicted Fragmentation Pathway of 2-Bromo-5-methoxypyridine



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Caption: Predicted fragmentation pathway for **2-Bromo-5-methoxypyridine**.

The initial molecular ion of **2-Bromo-5-methoxypyridine** is observed at m/z 187 and 189, corresponding to the two major isotopes of bromine (^{79}Br and ^{81}Br) which have a near 1:1 natural abundance.^[1] A significant fragmentation pathway involves the loss of a neutral carbon monoxide (CO) molecule, resulting in fragment ions at m/z 159 and 161.^[1] Another prominent fragmentation is the cleavage of the carbon-bromine bond, leading to the loss of a bromine radical ($\cdot Br$) and the formation of an ion at m/z 108.^[1] This fragment can subsequently lose a formaldehyde molecule (CH_2O) to yield the pyridyl cation at m/z 78.^[1]

Comparison with 2-Methoxypyridine

The mass spectrum of 2-methoxypyridine provides a useful comparison to understand the fragmentation of the pyridine and methoxy groups without the influence of the bromine atom. The molecular ion of 2-methoxypyridine appears at m/z 109.^[2] A prominent fragment is observed at m/z 108, corresponding to the loss of a hydrogen atom.^[2] The base peak in the spectrum of 2-methoxypyridine is often the fragment at m/z 79, which can be attributed to the loss of a formaldehyde (CH₂O) radical from the molecular ion.^[2] Other significant fragments are seen at m/z 52 and 39, arising from the cleavage of the pyridine ring.^[2]

The presence of the bromine atom in **2-Bromo-5-methoxypyridine** significantly alters the fragmentation pattern. The facile cleavage of the C-Br bond provides a low-energy fragmentation pathway, leading to the abundant ion at m/z 108. This pathway is not available for 2-methoxypyridine. Furthermore, the loss of CO from the molecular ion of the brominated compound is a notable difference, suggesting a rearrangement process that is favored in the presence of the bromine substituent.

Experimental Protocols

Sample Preparation

A solution of **2-Bromo-5-methoxypyridine** is prepared by dissolving a small amount of the compound in a volatile organic solvent, such as methanol or dichloromethane, to a concentration of approximately 1 mg/mL. The solution is then further diluted to a final concentration suitable for mass spectrometric analysis, typically in the range of 1-10 µg/mL.

Mass Spectrometry Analysis

The analysis is performed using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

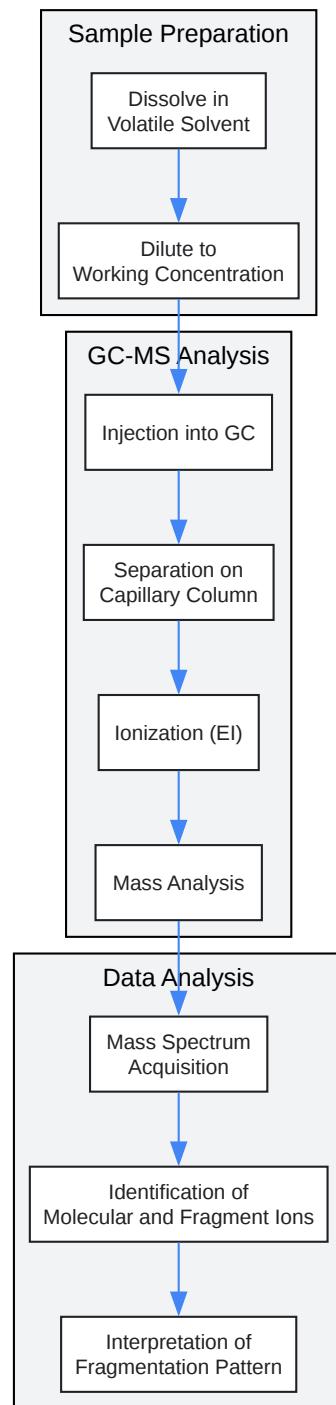
- Gas Chromatograph (GC) Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Inlet Temperature: 250 °C.

- Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Scan Range: m/z 40-400.

Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometric analysis of **2-Bromo-5-methoxypyridine**.

Experimental Workflow for Mass Spectrometry Analysis

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References

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